2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid
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Overview
Description
2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is a heterocyclic compound that contains a thiadiazine ring. This compound is of interest due to its potential biological activities and its structural uniqueness, which allows it to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with methyl isothiocyanate to form an intermediate, which is then cyclized in the presence of an oxidizing agent to yield the desired thiadiazine ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiadiazine ring.
Substitution: The benzyl and methyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: Shares a similar thiadiazine ring structure but differs in the position and type of substituents.
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Another heterocyclic compound with different ring structure and properties.
Uniqueness
2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-9-11(12(15)16)8-14(19(17,18)13-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFXSXJAMAJXAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)N(C=C1C(=O)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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